molecular formula C25H32ClN3O B8022361 Basic Violet 3;Gentian Violet;Methyl Violet 10B

Basic Violet 3;Gentian Violet;Methyl Violet 10B

Cat. No.: B8022361
M. Wt: 426.0 g/mol
InChI Key: OONLDVAQVMRKKK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basic Violet 3, also known as Gentian Violet or Methyl Violet 10B, is a synthetic triarylmethane dye. It is widely used as a histological stain and in Gram’s method of classifying bacteria. This compound has antibacterial, antifungal, and anthelmintic properties and was historically significant as a topical antiseptic .

Preparation Methods

The synthesis of Basic Violet 3 involves several routes. The original method developed by German chemists Kern and Caro includes the reaction of dimethylaniline with phosgene to produce 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate. This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid . Industrial production methods typically follow similar synthetic routes but may vary in scale and specific reaction conditions.

Chemical Reactions Analysis

Basic Violet 3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can lead to the formation of leuco compounds.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Basic Violet 3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Basic Violet 3 involves its interaction with cellular components. In aqueous solutions, it dissociates into positive and negative ions. The positive ions penetrate bacterial cell walls and membranes, interacting with negatively charged components such as lipopolysaccharides, peptidoglycan, and DNA. This interaction disrupts cellular processes, leading to antibacterial and antifungal effects. Additionally, it can generate free radicals that further damage cellular components .

Comparison with Similar Compounds

Basic Violet 3 is part of the triarylmethane dye family, which includes other compounds such as:

Basic Violet 3 is unique due to its specific chemical structure, which provides distinct staining properties and a broad range of applications in various fields.

Properties

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N3.ClH.H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;/h7-18H,1-6H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONLDVAQVMRKKK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Basic Violet 3;Gentian Violet;Methyl Violet 10B
Reactant of Route 2
Reactant of Route 2
Basic Violet 3;Gentian Violet;Methyl Violet 10B
Reactant of Route 3
Reactant of Route 3
Basic Violet 3;Gentian Violet;Methyl Violet 10B
Reactant of Route 4
Reactant of Route 4
Basic Violet 3;Gentian Violet;Methyl Violet 10B
Reactant of Route 5
Reactant of Route 5
Basic Violet 3;Gentian Violet;Methyl Violet 10B
Reactant of Route 6
Reactant of Route 6
Basic Violet 3;Gentian Violet;Methyl Violet 10B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.